molecular formula C8H5BrClFO2 B2815442 Methyl 4-bromo-2-chloro-3-fluorobenzoate CAS No. 1427390-96-2

Methyl 4-bromo-2-chloro-3-fluorobenzoate

Cat. No.: B2815442
CAS No.: 1427390-96-2
M. Wt: 267.48
InChI Key: RWGNOLKSRUNRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-3-fluorobenzoate can be synthesized through a multi-step process involving halogenation and esterification reactions. One common method involves the bromination of 2-chloro-3-fluorobenzoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include controlled temperatures and specific reagent concentrations to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols, and oxidation can result in carboxylic acids .

Scientific Research Applications

Methyl 4-bromo-2-chloro-3-fluorobenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and ester group contribute to its reactivity and binding affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-chloro-2-fluorobenzoate
  • Methyl 2-bromo-4-chloro-3-fluorobenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Uniqueness

Methyl 4-bromo-2-chloro-3-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .

Properties

IUPAC Name

methyl 4-bromo-2-chloro-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGNOLKSRUNRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.